Emeguisin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emeguisin B is a depsidone compound isolated from the marine fungus Penicillium oxalicum M893 and Emericella unguis . Depsidones are a class of secondary metabolites known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound has garnered attention due to its potent antibacterial and antifungal activities .
Preparation Methods
Emeguisin B is typically isolated from the culture broth of marine fungi such as Penicillium oxalicum and Emericella unguis . The isolation process involves combined chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . The structures of the isolated compounds are elucidated through high-resolution electrospray ionization mass spectral and NMR data .
Chemical Reactions Analysis
Emeguisin B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Emeguisin B has a wide range of scientific research applications due to its bioactive properties . In chemistry, it is used as a model compound for studying depsidone synthesis and reactivity . In biology and medicine, this compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents . It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as the yeast Candida albicans .
Mechanism of Action
The mechanism of action of emeguisin B involves its interaction with bacterial and fungal cell membranes . It disrupts the integrity of the cell membrane, leading to cell lysis and death . The molecular targets of this compound include membrane-bound enzymes and proteins involved in cell wall synthesis . This disruption of cell membrane function is a key factor in its antimicrobial activity .
Comparison with Similar Compounds
Emeguisin B is structurally similar to other depsidones such as emeguisin A and emeguisin C . These compounds share a common depsidone core structure but differ in their substituent groups . This compound is unique due to the presence of two 1-methylprop-1-enyl groups in its structure . This structural feature contributes to its distinct biological activities compared to other depsidones . Other similar compounds include aspergillusidone C, nidulin, and guisinol, which also exhibit antimicrobial properties .
Biological Activity
Antimalarial Activity
The most notable biological activity of Emeguisin B is its antimalarial properties. Studies have shown that this compound exhibits activity against Plasmodium falciparum (PF), the parasite responsible for the most severe form of malaria . This finding is particularly significant given the ongoing need for new antimalarial compounds to combat drug-resistant strains of the parasite.
Comparative Analysis
To better understand the biological activity of this compound, it's helpful to compare it with related compounds. The table below presents a comparison of this compound with its structural analogues, Emeguisin A and C:
Compound | Antimalarial Activity | Antimicrobial Activity | Other Activities |
---|---|---|---|
Emeguisin A | Active against PF | Active against multiple bacteria and fungi | Cytotoxic against KB and Vero cells; SOAT1 and SOAT2 isozymes inhibition |
This compound | Active against PF | Not reported | Not reported |
Emeguisin C | Active against PF | Active against MT, BC | Not reported |
This comparison highlights that while all three Emeguisin compounds share antimalarial activity, this compound appears to have a more specific biological profile, with research focusing primarily on its antimalarial properties .
Research Findings
The antimalarial activity of this compound was discovered through bioassay-guided isolation techniques. Researchers extracted and purified the compound from Aspergillus unguis cultures and tested it against Plasmodium falciparum strains in vitro . While the exact mechanism of action has not been fully elucidated, the compound's activity suggests it may interfere with crucial metabolic processes in the malaria parasite.
Case Study: Antimalarial Drug Discovery
A case study on antimalarial drug discovery efforts involving natural products like this compound would typically follow this structure:
- Background : Rising drug resistance in malaria parasites necessitates the discovery of new antimalarial compounds.
- Objective : Screen fungal metabolites for antimalarial activity.
- Methods : Cultivation of Aspergillus unguis, extraction of secondary metabolites, bioassay-guided fractionation, and in vitro testing against P. falciparum.
- Results : Identification of this compound as a compound with antimalarial activity.
- Discussion : Potential of this compound as a lead compound for antimalarial drug development.
- : Further research needed to determine efficacy, toxicity, and mechanism of action.
This hypothetical case study illustrates the process by which compounds like this compound are identified and evaluated for their potential as new antimalarial agents .
Future Research Directions
While the antimalarial activity of this compound is promising, several areas require further investigation:
- Mechanism of Action : Determining how this compound affects Plasmodium falciparum at the molecular level.
- Toxicity Studies : Evaluating the compound's safety profile in mammalian cells and animal models.
- Structure-Activity Relationship : Investigating how structural modifications of this compound might enhance its antimalarial activity or reduce potential side effects.
- Synergistic Effects : Exploring potential synergies between this compound and existing antimalarial drugs.
Properties
CAS No. |
117032-55-0 |
---|---|
Molecular Formula |
C24H25ClO5 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C24H25ClO5/c1-8-11(3)15-10-16(28-7)13(5)21-18(15)24(27)30-22-14(6)20(26)19(25)17(12(4)9-2)23(22)29-21/h8-10,26H,1-7H3/b11-8+,12-9- |
InChI Key |
RQNMKGDKKQRCKL-OJOCYUAFSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)/C(=C\C)/C)C)OC |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)C(=CC)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.